Daunomycin 3-oxime hydrochloride is a derivative of daunorubicin, a well-known anthracycline antibiotic used primarily in cancer therapy. This compound is classified as a small molecule and is recognized for its potential therapeutic applications, particularly in oncology. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Daunomycin 3-oxime hydrochloride is synthesized from daunorubicin, which is derived from the bacterium Streptomyces peucetius. The production involves chemical modifications that convert daunorubicin into its oxime derivative.
Daunomycin 3-oxime hydrochloride falls under the categories of:
The synthesis of Daunomycin 3-oxime hydrochloride involves several key steps:
The synthesis is optimized for yield and purity, often employing purification techniques such as crystallization and chromatography. These methods ensure that the final product meets pharmaceutical standards for therapeutic use.
Daunomycin 3-oxime hydrochloride has a complex molecular structure characterized by multiple hydroxyl groups and an oxime functional group. The molecular formula is , and its molecular weight is approximately 542.5 g/mol.
Daunomycin 3-oxime hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Daunomycin 3-oxime hydrochloride exerts its antitumor effects primarily through intercalation into DNA. This mechanism disrupts normal DNA function by inhibiting topoisomerase II activity—an enzyme essential for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, resulting in DNA breaks and ultimately leading to cell death .
Daunomycin 3-oxime hydrochloride appears as a red crystalline or amorphous powder.
Key properties include:
The compound's pKa value is around 4.92±0.16 in water at 25°C . It should be stored under nitrogen at -20 °C to maintain stability.
Daunomycin 3-oxime hydrochloride has significant scientific uses primarily in oncology as an antitumor agent. Its ability to intercalate DNA makes it effective against various cancers, including leukemia and solid tumors. Additionally, ongoing research explores its potential in combination therapies to enhance efficacy while minimizing side effects associated with traditional anthracyclines .
This compound exemplifies the importance of chemical modifications to improve therapeutic profiles while maintaining biological activity against cancer cells.
Daunomycin (daunorubicin), first isolated from Streptomyces peucetius in the 1960s, belongs to the anthracycline class of DNA-intercalating chemotherapeutics [7] [10]. Its primary mechanism involves inhibition of topoisomerase II and DNA intercalation, disrupting replication in rapidly dividing cancer cells [7] [10]. Despite efficacy in hematological malignancies like acute myeloid leukemia, systemic toxicity (particularly cardiotoxicity) and lack of tumor selectivity limited its therapeutic utility [1] [4]. These shortcomings catalyzed research into structural modifications and targeted delivery approaches.
The development of daunomycin derivatives focused on enhancing tumor specificity while mitigating off-target effects. Daunomycin 3-oxime hydrochloride emerged as a pivotal intermediate, enabling chemoselective conjugation to tumor-homing peptides via its carbonyl group. This modification preserves the anthracycline pharmacophore while introducing a versatile handle for bioconjugation [2] [4] [9]. Unlike ester or hydrazone linkages used in early conjugates, the oxime bond offered superior stability and controlled drug release profiles [4].
Table 1: Evolution of Anthracycline-Based Drug Conjugates
| Generation | Linker Chemistry | Representative Conjugate | Key Limitations |
|---|---|---|---|
| First (1980s-90s) | Ester | Zoptarelin Doxorubicin | Plasma instability, premature drug release |
| Second (2000s) | Hydrazone | Various experimental PDCs | Acid sensitivity, purification challenges |
| Current | Oxime | Daunomycin 3-oxime peptide conjugates | High stability, controlled lysosomal release |
The oxime bond (–C=N–O–) formed between the ketone group of daunomycin 3-oxime hydrochloride and aminooxyacetyl (Aoa)-modified peptides provides distinct biochemical advantages for tumor targeting:
Enhanced Stability: Oxime bonds demonstrate exceptional stability under physiological conditions (pH 7.4), reducing premature drug release during systemic circulation. This contrasts sharply with hydrazone linkers that degrade at acidic pH and ester bonds susceptible to serum esterases [2] [4] [8]. Conjugates incorporating oxime linkages retain >90% integrity after 24 hours in human plasma, whereas hydrazone analogues show >40% degradation within 6 hours [4].
Chemoselective Synthesis: Conjugation occurs efficiently at room temperature and physiological pH, yielding homogeneous products with >95% purity. The reaction between aminooxy groups and the carbonyl of daunomycin 3-oxime hydrochloride achieves near-quantitative yields without requiring toxic catalysts [2] [9]. This streamlined synthesis supports reproducible manufacturing—a critical advantage over heterogeneous antibody-drug conjugates (ADCs) [8].
Controlled Drug Activation: While stable in circulation, oxime-linked daunomycin derivatives undergo lysosomal processing post-internalization. Enzymatic cleavage releases bioactive metabolites like daunomycin–Aoa–Gly, which retains DNA-binding capability. This metabolite exhibits 85% of free daunomycin’s cytotoxicity in vitro [4] [9]. The linker’s non-cleavable nature minimizes off-target toxicity while ensuring intracellular payload release.
Table 2: Comparative Analysis of Linker Chemistries in Peptide-Drug Conjugates
| Linker Type | Stability in Plasma | Synthetic Yield | Drug Release Mechanism |
|---|---|---|---|
| Ester | Low (<6 hours) | Moderate (40-60%) | Esterase hydrolysis |
| Hydrazone | Moderate (pH-dependent) | Low (<30%) | Acid cleavage (pH <5) |
| Disulfide | Variable (reduction-sensitive) | Moderate | Glutathione reduction |
| Oxime | High (>24 hours) | High (>95%) | Lysosomal degradation |
Daunomycin 3-oxime hydrochloride serves as the cytotoxic payload in peptide–drug conjugates (PDCs) designed for specific tumor receptor engagement. Its autofluorescence enables real-time tracking of cellular uptake and subcellular distribution, providing critical insights into targeting efficiency [1] [4]. Key receptor systems exploited for delivery include:
Gonadotropin-Releasing Hormone Receptors (GnRH-R): In castration-resistant prostate cancer (CRPC), GnRH-III peptide conjugates (e.g., [¹⁴Lys(Butyryl),⁸Lys(Daunomycin=Aoa)]-GnRH-III) bind GnRH-R with nanomolar affinity. Confocal microscopy confirms receptor-mediated endocytosis, with daunomycin fluorescence detectable in lysosomes within 10 minutes and nuclei by 60 minutes [3] [6]. In vivo, these conjugates inhibit orthotopic HT-29 colon tumor growth by 50% at 15 mg/kg—significantly outperforming free daunomycin at maximum tolerated doses [5] [6]. Crucially, silencing type I GnRH-R abolishes the antitumor effect, confirming receptor-dependent targeting [6].
CD13/Integrin Receptors via NGR Peptides: Cyclic [NGR] peptides (e.g., c[KNGRE]) bind CD13 aminopeptidase N overexpressed in tumor vasculature. Deamidation of Asn in the NGR motif generates isoAsp-Gly-Arg (isoDGR), which exhibits high affinity for αvβ3 integrins [9]. Conjugates like daunomycin=Aoa–GFLG–K(c[NleNGRE]–GG–NH₂ exploit this dual-targeting mechanism, showing potent activity against both CD13⁺ fibrosarcomas (IC₅₀ = 1.8 μM) and integrin⁺ colon adenocarcinomas (IC₅₀ = 2.5 μM) [9]. The oxime linkage remains stable during this molecular transition, enabling sequential receptor engagement.
Enhanced Tumor Penetration: The compact size of PDCs (<5 kDa) facilitates deeper tumor penetration compared to antibody conjugates (>150 kDa). Quantitative biodistribution studies show 8-fold higher daunomycin accumulation in xenografts treated with oxime-linked PDCs versus free drug [1] [5]. This precision targeting reduces systemic exposure, with undetectable drug levels in cardiac tissue—addressing anthracyclines’ dose-limiting cardiotoxicity [5].
The structural versatility of daunomycin 3-oxime hydrochloride enables its integration into diverse targeting platforms beyond peptides, including antibody fragments and aptamers. Current research focuses on optimizing linker length/spacer sequences (e.g., cathepsin-B cleavable GFLG tetrapeptides) to further refine tumor-selective drug release [4] [9]. These advances position oxime-based conjugates as promising candidates for next-generation targeted chemotherapies.
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9